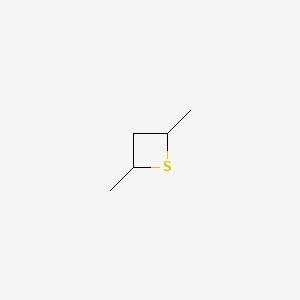
2,4-Dimethylthietane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylthietane is a sulfur-containing heterocyclic compound with the molecular formula C₅H₁₀S. It is a member of the thietane family, which are four-membered ring compounds containing sulfur.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylthietane typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethyl-1,3-butadiene with sulfur dichloride (SCl₂) under controlled conditions. This reaction proceeds through a cycloaddition mechanism, forming the thietane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction environments can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethylthietane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thietane ring to more saturated sulfur-containing compounds.
Substitution: The methyl groups on the thietane ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated sulfur-containing compounds.
Substitution: Various substituted thietanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylthietane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and antimicrobial activities.
Industry: Utilized in the production of polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,4-Dimethylthietane involves its interaction with molecular targets through its sulfur atom. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and proteins, altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethylthietane
- 2-Ethylthietane
- 2-Propylthietane
Uniqueness
2,4-Dimethylthietane is unique due to its specific substitution pattern on the thietane ring, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
43044-24-2 |
|---|---|
Molekularformel |
C5H10S |
Molekulargewicht |
102.20 g/mol |
IUPAC-Name |
2,4-dimethylthietane |
InChI |
InChI=1S/C5H10S/c1-4-3-5(2)6-4/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
PCMVFKBBCXWSNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


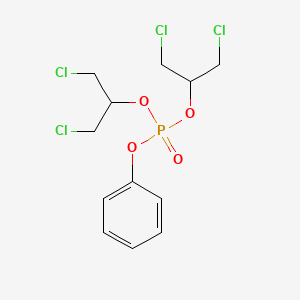
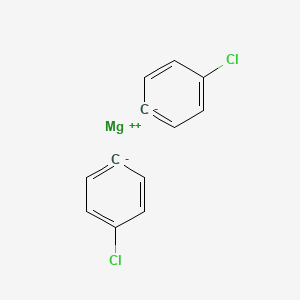

![1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol](/img/structure/B14649267.png)
![2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14649273.png)
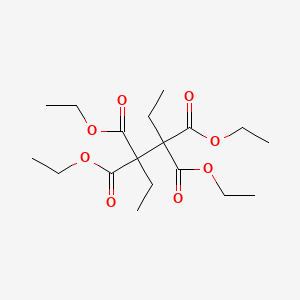



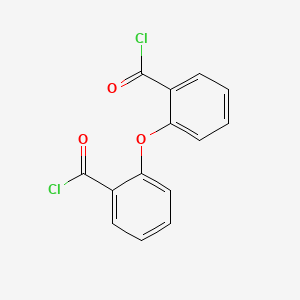
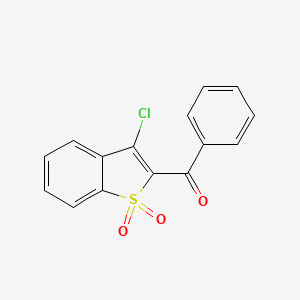
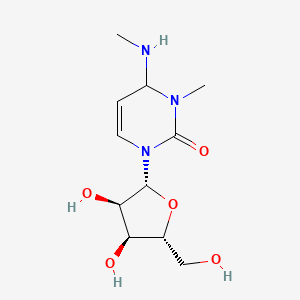
![N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine](/img/structure/B14649312.png)
![4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14649318.png)
